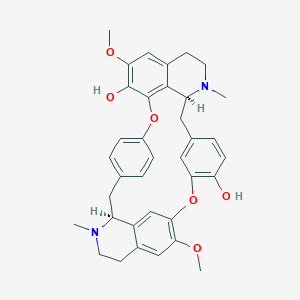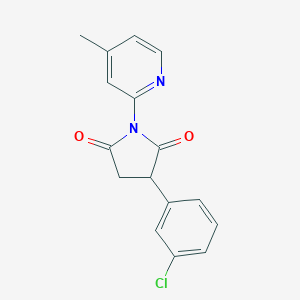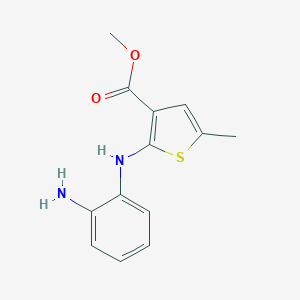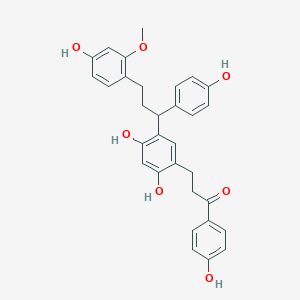
Cochinchinenin
Übersicht
Beschreibung
The compound appears to be a complex phenolic structure, likely related to lignin or flavonoid derivatives. It contains multiple hydroxy and methoxy substituents, which suggests it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of dihydroconiferyl alcohol and dihydrosinapyl alcohol from eugenol and its derivatives has been achieved through hydroboration reactions, which could be a potential pathway for synthesizing the compound or its analogs .
Molecular Structure Analysis
Structural and spectroscopic evaluations of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, have been performed, revealing crystallization in specific space groups and stabilization by intermolecular hydrogen bonds . These findings could provide insights into the potential molecular structure and stability of the compound .
Chemical Reactions Analysis
The polarographic behavior of pyridyl analogues of chalcone has been studied, which includes the reduction of isomeric compounds with hydroxy and methoxy substituents . These studies could inform the electrochemical properties and reactivity of the compound , particularly in terms of reduction pathways and the influence of substituents on electron density and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, such as the antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones . These studies suggest that the presence of hydroxy and methoxy groups can influence the biological activity of these compounds, which may also be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Traditionelle Medizin
Cochinchinenin findet sich im Harz, das aus den Stämmen von Dracaena cochinchinensis, auch bekannt als „Drachenblut“, gewonnen wird. In der traditionellen chinesischen Medizin wird dieses Harz häufig zur Belebung der Blutzirkulation zur Behandlung von traumatischen Verletzungen, Blutstauungen und Schmerzen verschrieben .
Antibakterielle Eigenschaften
Moderne pharmakologische Studien haben festgestellt, dass dieses harzige Arzneimittel antibakterielle Wirkungen hat . Dies deutet auf mögliche Anwendungen bei der Behandlung von bakteriellen Infektionen hin.
Antispasmodische Eigenschaften
Das harzige Arzneimittel, das this compound enthält, zeigt auch antispasmodische Wirkungen . Dies könnte bei der Linderung von Krämpfen oder Krampfanfällen nützlich sein.
Entzündungshemmende und schmerzlindernde Eigenschaften
Es wurde festgestellt, dass das harzige Arzneimittel entzündungshemmende und schmerzlindernde (schmerzlindernde) Eigenschaften besitzt . Dies deutet auf seine potenzielle Verwendung bei der Behandlung von Entzündungen und Schmerzen hin.
Antidiabetische Eigenschaften
this compound C, eine Variante von this compound, wurde als potenzielles nicht-polypeptid-Antidiabetikum identifiziert . Es zielt auf einen Glucagon-like-Peptid-1-Rezeptor ab, fördert die Insulinausschüttung und erhöht die intrazellulären cAMP- und ATP-Spiegel . Dies zeigt sein Potenzial bei der Behandlung von Diabetes.
Antitumoreigenschaften
Es wurde festgestellt, dass das harzige Arzneimittel, das this compound enthält, Antitumoraktivitäten besitzt . Dies deutet auf mögliche Anwendungen bei der Krebsbehandlung hin.
Verbesserung der Immunfunktion
Es ist auch bekannt, dass das harzige Arzneimittel die Immunfunktion stärkt . Dies könnte vorteilhaft sein, um das natürliche Abwehrsystem des Körpers zu stärken.
Hautreparatur und Blutzirkulation
Das harzige Arzneimittel fördert die Hautreparatur und verbessert die Blutzirkulation . Dies könnte bei der Wundheilung und der Verbesserung der Durchblutung nützlich sein.
Wirkmechanismus
Target of Action
The primary target of Cochinchinenin is the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a therapeutic target for anti-diabetic drugs and is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .
Mode of Action
This compound interacts well with the GLP-1 receptor via hydrophobic interaction . This interaction was confirmed by fluorescence spectroscopy and molecular simulation .
Biochemical Pathways
Upon interaction with the GLP-1 receptor, this compound promotes insulin secretion in pancreatic beta cells . This interaction also leads to increases in intracellular cAMP and ATP levels, indicating GLP-1 receptor activation and glucose metabolism .
Pharmacokinetics
It’s known that polypeptide drugs targeting the glp-1 receptor are easily degraded by dpp4 in vivo . Therefore, the focus is now on the development of nonpolypeptide anti-diabetic drugs like this compound .
Result of Action
The result of this compound’s action is the promotion of insulin secretion and the activation of the GLP-1 receptor, leading to glucose metabolism . This makes this compound a potential candidate for the development of drugs for treating diabetes .
Action Environment
The extraction source of this compound, sangusis draconi, might play a role in its stability and efficacy .
Biochemische Analyse
Biochemical Properties
Cochinchinenin interacts with the glucagon-like peptide-1 (GLP-1) receptor via hydrophobic interaction . This interaction has been confirmed by fluorescence spectroscopy and molecular simulation . The GLP-1 receptor is a therapeutic target for anti-diabetic drugs and is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .
Cellular Effects
In cell experiments, it was demonstrated that pancreatic beta cells promoted insulin secretion upon treatment with this compound . Increases of intracellular cAMP and ATP levels also occurred, indicating GLP-1 receptor activation and glucose metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GLP-1 receptor . This interaction leads to the activation of the GLP-1 receptor and subsequent promotion of insulin secretion . The increase in intracellular cAMP and ATP levels also indicates a change in cellular metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the GLP-1 receptor . The activation of this receptor leads to an increase in intracellular cAMP and ATP levels, indicating a change in glucose metabolism .
Eigenschaften
IUPAC Name |
3-[2,4-dihydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]phenyl]-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYEXDIBBOYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415696 | |
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400603-95-4 | |
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the main mechanism of action of Cochinchinenin A and B on tetrodotoxin-resistant (TTR-X) sodium channels?
A1: this compound A and B exhibit antagonistic interactions while modulating TTR-X sodium currents. This compound A primarily follows the occupancy theory, directly binding to the channel, while this compound B adheres to the rate theory, influencing channel kinetics. [] This difference in their modes of action might explain their antagonistic relationship. []
Q2: Can you elaborate on the specific binding kinetics of this compound A and B with TTR-X sodium channels?
A2: Research suggests the rate constants for combination and dissociation between this compound A and TTR-X sodium channels are (198.7 ± 39.9) x 10-3 and (41.1 ± 6.2) x 10-3, respectively. In contrast, the corresponding values for this compound B are (99.9 ± 16.8) x 10-3 and (5.3 ± 0.4) x 10-3. [] These findings underscore the distinct binding profiles of these two compounds.
Q3: What is the potential therapeutic application of this compound C in the context of diabetes?
A3: this compound C has shown promising results as a potential non-polypeptide anti-diabetic drug. It interacts with the glucagon-like peptide-1 (GLP-1) receptor, mimicking the effects of GLP-1 analogs. [] This interaction leads to increased insulin secretion from pancreatic beta cells in a glucose-dependent manner, highlighting its potential for diabetes treatment. []
Q4: How does this compound C interact with the GLP-1 receptor at a molecular level?
A4: Computational studies and fluorescence spectroscopy suggest that this compound C interacts with the GLP-1 receptor mainly through hydrophobic interactions. [] This interaction triggers a signaling cascade, leading to increased intracellular cAMP and ATP levels, ultimately promoting glucose metabolism. []
Q5: What is the material basis for the analgesic effect of Resina Draconis (Dragon's Blood)?
A5: Research indicates that the analgesic effect of Resina Draconis is a result of the synergistic interaction between three of its key components: this compound A, this compound B, and Loureirin B. [, ] This discovery highlights the importance of studying the synergistic effects of natural product mixtures.
Q6: Which constituents of Resina Draconis are absorbed into the bloodstream after oral administration, and how were they identified?
A6: Studies using HPLC fingerprinting and LC-MS/MS identified six compounds absorbed into the blood after oral administration of Resina Draconis: 3,4′-dihydroxy-5-methoxystilbene, this compound B, 4′-hydroxy-4,2′-dimethoxy-dihydrochalcone, this compound A, Loureirin B, and an unidentified compound that could be a metabolite or an original constituent. []
Q7: How do this compound A and Loureirin B interact with Bovine Serum Albumin (BSA)?
A7: Studies utilizing ultraviolet, fluorescence, and circular dichroism spectroscopy reveal distinct interaction mechanisms. This compound A interacts with BSA through a combined quenching (dynamic and static) mode, while Loureirin B exhibits a static quenching mode. [] The presence of a methoxyl group at position 4 influences the binding affinity and thermodynamic parameters. []
Q8: How does Dragon's Blood Resin contribute to pain relief in chronic inflammatory and neuropathic pain models?
A8: Dragon's Blood exhibits anti-inflammatory and analgesic effects by inhibiting the synthesis and release of Substance P. [, ] This effect is mediated by blocking COX-2 protein induction and reducing intracellular calcium ion concentration in dorsal root ganglion neurons. [, ]
Q9: Does this compound B play a role in the analgesic effect of Dragon's Blood?
A9: Research suggests that this compound B, a component of Dragon's Blood, contributes to its analgesic effect by inhibiting capsaicin-evoked responses in rat dorsal root ganglion neurons. [, ] It attenuates both the increase in intracellular calcium ion concentration and the release of Substance P. [, ]
Q10: What are the implications of identifying hub genes related to Liver Metastasis of Colorectal Cancer (LMCRC)?
A10: Integrative analysis of multiple expression profiles identified cell adhesion molecules and the peroxisome proliferator-activated receptor (PPAR) signaling pathway as significantly enriched in LMCRC. [] Further analysis revealed 138 differentially expressed genes (DEGs) and highlighted hub genes like ALB, APOE, CDH2, and ORM1, potentially serving as therapeutic targets. []
Q11: Which potential therapeutic drugs were predicted for LMCRC based on the identified hub genes and pathways?
A11: Computational analysis predicted ADH-1, epigallocatechin, CHEMBL1945287, and this compound C as potential therapeutic drugs for LMCRC. [] Notably, in vitro experiments confirmed the antimigration capacity of ADH-1 and epigallocatechin in CRC cell lines. []
Q12: What is the significance of studying the interaction between Loureirin and Human Serum Albumin (HSA)?
A12: Understanding the interaction between Loureirin components (Loureirin A, Loureirin B, and this compound C) and HSA provides insights into their pharmacokinetic properties. [] Pressure-mediated affinity capillary electrophoresis revealed varying binding constants for each component, highlighting their distinct interactions with HSA. []
Q13: How does Dracorhodin Perchlorate contribute to wound healing, particularly in the context of diabetes?
A13: Dracorhodin Perchlorate, a stable form of Dracorhodin often used as a substitute for this compound, promotes wound healing in diabetic rats by regulating the TLR4 pathway and its associated inflammatory factors. [] This regulation helps mitigate the prolonged inflammatory response and promotes wound closure. []
Q14: What is the role of nitric oxide synthase (NOS) in Dracorhodin Perchlorate-mediated wound healing?
A14: Dracorhodin Perchlorate enhances wound healing in diabetic rats by increasing endothelial nitric oxide synthase (eNOS) protein expression and nitric oxide (NO) content during the later stages of wound repair. [] This increase in NO production contributes to improved wound healing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



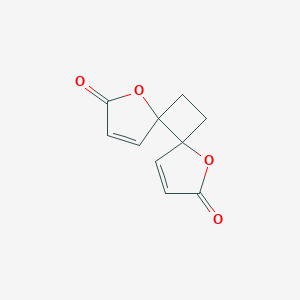

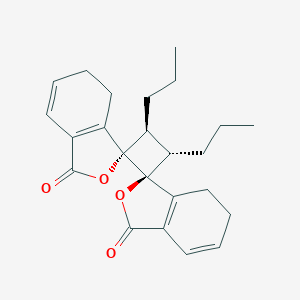
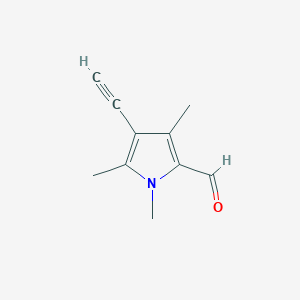



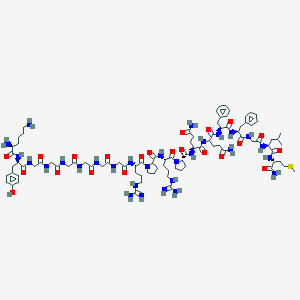

![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)

